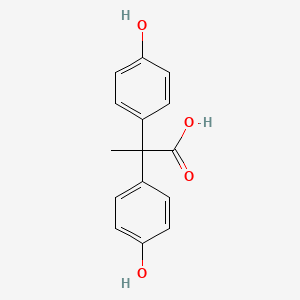

2,2-Bis(4-hydroxyphenyl)propanoic acid

Description

Historical Context and Evolution of Scientific Inquiry

The scientific journey of 2,2-Bis(4-hydroxyphenyl)propanoic acid, or Diphenolic Acid (DPA), began with its synthesis through the condensation reaction of levulinic acid and phenol (B47542), a process catalyzed by strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). ncsu.edumdpi.com Early commercial interest in DPA as a chemical intermediate was notably advanced by companies like S. C. Johnson & Son in the early 1960s. acs.org After a period of pilot production, DPA found promising applications in the formulation of polyamide resins for flexographic inks, can coatings, and various paints. acs.org

Scientific inquiry has evolved significantly from these initial industrial applications. A major driver for contemporary research is the increasing interest in biomass-derived platform molecules. ncsu.edu Levulinic acid, a key reactant for DPA synthesis, can be produced from renewable resources, positioning DPA as a sustainable chemical building block. ncsu.edumdpi.com Much of the recent academic focus has shifted towards positioning DPA as a viable and potentially safer substitute for Bisphenol A (BPA). ncsu.edumdpi.com Concerns over the toxicological profile of BPA have spurred research into DPA's use in the synthesis of polymers such as epoxy resins and polycarbonates, traditionally made using BPA. mdpi.comwikipedia.org The development of more efficient and environmentally friendly catalytic methods for its synthesis, such as using acidic ionic liquids to improve yield and selectivity, represents the current frontier in DPA research. ncsu.edu

Strategic Importance and Diverse Academic Research Domains

The strategic importance of this compound stems primarily from its structural similarity to Bisphenol A (BPA), identifying it as a leading candidate for BPA replacement in polymer production. mdpi.com This is significant due to the widespread use of BPA-derived materials and the ongoing regulatory and public scrutiny of BPA's health effects. ncsu.edumdpi.com The synthesis of DPA from levulinic acid, a biomass-derived platform chemical, further enhances its strategic value within the framework of green chemistry and sustainable industrial practices. ncsu.edu

The unique trifunctional structure of DPA has opened up a variety of academic research domains:

Polymer Chemistry : DPA is extensively studied as a monomer for creating high-performance polymers. Diphenolate esters derived from DPA are used to synthesize epoxy resins and polycarbonates. wikipedia.orggoogle.com Research has shown that the thermomechanical properties of these epoxy resins are comparable to traditional BPA-based epoxies. wikipedia.org It is also a key ingredient in producing polyamide resins for specialized applications like flexographic inks. acs.org

Materials Science : The compound serves as an intermediate for a range of materials, including coatings, lubricating oil additives, plasticizers, and textile auxiliaries. ncsu.edugoogle.com Its derivatives are being developed for use in protective and decorative coatings and finishes. ncsu.edu

Green Chemistry : A significant area of research focuses on the sustainable synthesis of DPA. This includes using renewable starting materials like levulinic acid and developing heterogeneous catalysts and acidic ionic liquids to create more environmentally benign production processes that improve reaction yields and selectivity for the desired p,p'-isomer. ncsu.edumdpi.com

Biomedical and Pharmaceutical Research : More recent and exploratory research has investigated derivatives of the (4-hydroxyphenyl)propanoic acid scaffold for potential biological activities. Studies have reported the synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that exhibit antimicrobial activity against multidrug-resistant pathogens, including MRSA and Candida auris. nih.govmdpi.comnih.gov Other derivatives have been evaluated for their potential as anticancer and antioxidant agents. nih.govmdpi.com

Fundamental Structure-Reactivity Relationships and Multifunctional Potential

The research potential of this compound is fundamentally rooted in its molecular structure. It is a trifunctional molecule, featuring two phenolic hydroxyl (-OH) groups and one carboxylic acid (-COOH) group. ncsu.edu This multifunctionality allows for a diverse range of chemical modifications, making it a versatile platform molecule in synthetic chemistry. ncsu.edu

The two phenolic hydroxyl groups provide reactivity similar to that of BPA, enabling its participation in condensation polymerization reactions to form polyesters, polycarbonates, and epoxy resins. wikipedia.orggoogle.com The key difference and advantage over BPA is the presence of the carboxylic acid group. This third reactive site allows for further chemical functionalization, leading to materials with tailored properties. ncsu.edu For instance, the carboxylic acid can be converted into esters (diphenolate esters) or amides. acs.orgwikipedia.org Researchers have synthesized diglycidyl ethers of n-alkyl diphenolate esters and found that properties like viscosity and glass transition temperature can be controlled by varying the length of the ester chain. wikipedia.org This capacity for chemical modification allows DPA to be a building block for not just linear polymers but also for more complex architectures like hyperbranched resins. google.com The regioselectivity of its synthesis is a critical research point, as the p,p'-isomer is the one of industrial interest for polymerization. mdpi.com

Below are the physicochemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H14O4 | nih.gov |

| Molecular Weight | 258.27 g/mol | nih.gov |

| Melting Point | 168–171 °C | wikipedia.org |

| Boiling Point | 507 °C | wikipedia.org |

| Appearance | Solid at room temperature | wikipedia.org |

| Solubility | Soluble in ethanol, isopropanol, acetone (B3395972), acetic acid, and methyl ethyl ketone. Insoluble in benzene (B151609), carbon tetrachloride, and xylene. | wikipedia.org |

The following table summarizes the primary research findings and applications for DPA.

| Research Domain | Key Findings and Applications | Source |

|---|---|---|

| Polymer Chemistry | A viable substitute for BPA in producing epoxy resins and polycarbonates. Used to synthesize polyamide resins for flexographic inks. | mdpi.comacs.orgwikipedia.org |

| Materials Science | Used as an intermediate for coatings, plasticizers, and lubricating oil additives. | ncsu.edugoogle.com |

| Green Chemistry | Synthesized from renewable levulinic acid. Research into catalysis with acidic ionic liquids shows improved yields (up to 93.2%) and high selectivity. | ncsu.edumdpi.com |

| Biomedical Research | Derivatives show potential as scaffolds for developing novel antimicrobial and anticancer agents. | nih.govnih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(14(18)19,10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,16-17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXSOBSAHZIXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045001 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92549-67-2 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92549-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092549672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-BIS(4-HYDROXYPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ8S28J5WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precision Chemical Transformations of 2,2 Bis 4 Hydroxyphenyl Propanoic Acid

Refined Synthetic Routes for 2,2-Bis(4-hydroxyphenyl)propanoic Acid and its Precursors

The synthesis of this compound and its widely used precursor, Bisphenol A (BPA), involves intricate chemical processes that have been refined over time to improve yield, purity, and sustainability.

Mechanistic Studies of Reaction Pathways in Synthesis

The primary synthesis of this compound involves the condensation reaction of phenol (B47542) with pyruvic acid. While detailed mechanistic studies for this specific reaction are not extensively documented in the provided results, the well-studied mechanism for the synthesis of its precursor, Bisphenol A (BPA), from phenol and acetone (B3395972) offers significant insights. youtube.com The synthesis of BPA is an acid-catalyzed electrophilic aromatic substitution reaction. The mechanism proceeds as follows:

Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of acetone, rendering the carbonyl carbon more electrophilic.

Nucleophilic Attack by Phenol: The electron-rich aromatic ring of phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon. This step is typically the rate-determining step. youtube.com

Formation of a Carbocation Intermediate: A tertiary carbocation is formed, which is stabilized by the adjacent hydroxyl group.

Second Electrophilic Substitution: The carbocation then undergoes a second electrophilic substitution reaction with another molecule of phenol.

Deprotonation: Finally, deprotonation of the intermediate yields Bisphenol A.

A similar mechanistic pathway can be inferred for the synthesis of this compound from pyruvic acid and phenol, where pyruvic acid's ketone carbonyl group is activated by an acid catalyst, followed by sequential electrophilic attacks by two phenol molecules.

Catalytic Approaches and Optimized Reaction Conditions

The synthesis of bisphenol compounds is heavily reliant on effective catalytic systems. Traditionally, strong mineral acids like hydrochloric acid or sulfuric acid have been employed as catalysts. chemguide.co.uk For instance, the synthesis of BPA often utilizes an acid catalyst and a promoter to achieve high yield and purity. youtube.com

More advanced and refined catalytic approaches aim to improve selectivity and reduce corrosive waste. For example, the use of sulfonated polystyrene resins as solid acid catalysts has been explored. These heterogeneous catalysts offer advantages in terms of separation and reusability. skpharmteco.com In the context of related compounds, such as 2-(4-hydroxyphenoxy)propionic acid esters, processes have been developed using distillable acids at temperatures ranging from 20-150°C and pressures from 0.05-5 bar, which allows for high purity products without extensive purification steps. google.com

A reported synthetic route for this compound utilizes phenol, pyruvic acid, acetic acid, and hydrochloric acid. The reaction conditions and yields are crucial for process optimization.

| Reactants | Catalyst | Solvent | Reaction Conditions |

| Phenol, Pyruvic Acid | Hydrochloric Acid | Acetic Acid | Not specified in detail |

This table is based on general synthetic descriptions and would require specific experimental data for detailed conditions.

Sustainable and Green Chemistry Paradigms in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. acs.orgbridgew.edu These principles include maximizing atom economy, using safer solvents and auxiliaries, and employing renewable feedstocks. skpharmteco.comacs.org

In the context of bisphenol synthesis, green chemistry efforts focus on several key areas:

Catalyst Selection: The development of reusable and less hazardous catalysts, such as solid acid catalysts, is a primary goal. skpharmteco.com This shift moves away from corrosive and difficult-to-handle mineral acids.

Safer Solvents: The fifth principle of green chemistry emphasizes the use of safer solvents or making them unnecessary where possible. skpharmteco.com Research into solvent-free reaction conditions or the use of more benign solvents is ongoing.

Renewable Feedstocks: There is a growing interest in synthesizing bisphenols and their alternatives from renewable biomass sources to reduce reliance on petrochemicals. rsc.org For instance, 3-hydroxypropanoic acid, a related building block, is being explored for production via biological and eco-sustainable chemical routes. rsc.org

Selective Derivatization and Functionalization Strategies of this compound

The presence of multiple functional groups—two phenolic hydroxyls and one carboxylic acid—in this compound allows for a variety of selective derivatization and functionalization strategies.

Etherification of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups of this compound can be converted to ethers through various etherification methods. ambeed.com A common and high-yielding method is the Williamson ether synthesis. This reaction involves two steps:

Formation of the Phenoxide: The phenol is treated with a strong base (e.g., sodium hydroxide) to deprotonate the hydroxyl group and form the more nucleophilic phenoxide ion.

Nucleophilic Substitution: The phenoxide ion then reacts with an alkyl halide in a nucleophilic substitution reaction (SN2) to form the ether.

Primary alkyl halides are preferred for this reaction as secondary and tertiary halides are more prone to undergo elimination reactions. ambeed.com The functionalization of natural phenols through etherification is a common strategy to modify their biological and physical properties. nih.gov

| Reagents | Base | Reaction Type |

| Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide) | Sodium Hydroxide | Williamson Ether Synthesis (SN2) |

This table outlines the general reagents for the Williamson ether synthesis applied to phenolic compounds. ambeed.com

Amidation and Other Carboxylic Acid Functionalizations

The carboxylic acid group of this compound is a prime target for functionalization, allowing for the introduction of a wide array of chemical entities through reactions such as amidation and esterification. These transformations are fundamental in modifying the compound's polarity, reactivity, and potential for polymerization. mdpi.com

Amidation:

The direct condensation of a carboxylic acid with an amine to form an amide is a thermodynamically challenging reaction that typically requires high temperatures and results in the formation of water as a byproduct. nih.govnih.gov To achieve amide synthesis under milder conditions, the carboxylic acid is often "activated" to enhance its reactivity. nih.gov Common strategies include:

Conversion to Acyl Chlorides: Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts it into a highly reactive acyl chloride. This intermediate readily reacts with primary or secondary amines to form the corresponding amide with high efficiency. mdpi.com

Use of Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. nih.govnih.gov The addition of auxiliaries like N-hydroxysuccinimide (NHS) can further enhance the reaction's efficiency and minimize side reactions. rsc.org

While specific literature detailing the amidation of this compound is not abundant, the general principles of carboxylic acid activation are directly applicable. The synthesis of amide derivatives from structurally similar hydroxycinnamic acids has been successfully demonstrated using carbodiimide (B86325) coupling agents like DCC. nih.govrsc.org Similarly, research on related phenolic compounds has shown the synthesis of hydrazides, a type of amide, by reacting an ester derivative with hydrazine. ncsu.edu These established methods provide a clear pathway for the synthesis of a diverse library of amides from this compound.

Esterification and Other Functionalizations:

Esterification of the carboxylic acid group is another common and significant functionalization. Diphenolate esters, for instance, have been synthesized and utilized in the development of polymers like epoxy resins and polycarbonates. nih.gov The reaction is typically an acid-catalyzed process where the carboxylic acid is heated with an alcohol. nih.gov

Various catalytic systems, both homogeneous and heterogeneous, have been explored to improve the efficiency and selectivity of esterification. Brønsted acidic ionic liquids have shown promise in catalyzing the formation of diphenolic esters from levulinic acid and phenol, achieving high yields. The data below summarizes findings from the synthesis of ethyl diphenolate, a derivative of this compound.

Interactive Data Table: Synthesis of Ethyl Diphenolate

| Catalyst System | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Brønsted Acidic Ionic Liquids (BAILs) | Phenol, Ethyl Levulinate | 60 | 48 | High (not specified) | |

| H₂SO₄ / Ethanethiol | Phenol, Levulinic Acid | 60 | 36 | 83.5 | |

| H₃PW₁₂O₄ | Phenol, Levulinic Acid | 140 | Not specified | 82 | mdpi.com |

These functionalization reactions of the carboxylic acid group are crucial for creating monomers and intermediates for new materials. The resulting amides and esters can be used to produce polymers with potentially enhanced properties, such as improved thermal stability or solubility. nih.gov

2,2 Bis 4 Hydroxyphenyl Propanoic Acid As a Key Building Block in Polymer Science and Advanced Materials Research

Monomeric Precursor for Polymer Synthesis

2,2-Bis(4-hydroxyphenyl)propanoic acid serves as a foundational AB2-type monomer, where 'A' represents the carboxylic acid group and 'B' represents the two hydroxyl groups. This structure is instrumental in producing polymers with tailored properties, from linear chains via controlled reactions to branched structures. Its similarity to bisphenol A (BPA), combined with the added functionality of the propanoic acid group, makes it a compound of significant interest for developing novel polymers.

The presence of both hydroxyl and carboxyl functional groups within the same molecule allows this compound to undergo self-polycondensation to form polyesters. More commonly, it is used as a comonomer in conjunction with other diols or diacids to precisely control the final properties of the material.

The primary synthesis mechanism is melt polycondensation, a process favored in industrial applications for its efficiency and avoidance of solvents. mdpi.com This process typically involves two stages:

Direct Esterification: The monomers are heated in an inert atmosphere, often with a catalyst such as antimony trioxide (Sb₂O₃), to initiate the esterification reaction between the carboxylic acid groups and hydroxyl groups. nih.gov This stage results in the formation of low-molecular-weight oligomers and the release of a condensation byproduct, typically water.

Polycondensation: To achieve high molecular weights, the pressure of the system is reduced (vacuum), and the temperature is further increased. nih.gov This step facilitates the removal of the condensation byproduct, shifting the reaction equilibrium towards the formation of long polymer chains. nih.gov

The resulting polyester (B1180765) architecture can be controlled by the stoichiometry of the monomers. When used as an AB2 monomer, it can lead to hyperbranched structures. When used as a modifier in traditional linear polyester synthesis (e.g., with terephthalic acid and ethylene (B1197577) glycol), the pendant carboxylic acid group can be used to impart specific functionalities, such as improved dyeability or adhesion. Copolyesters derived from structurally similar monomers like β‐(4‐hydroxyphenyl)propionic acid have been shown to form semicrystalline structures and, in some cases, thermotropic liquid crystalline phases. capes.gov.br

In polycarbonate (PC) synthesis, this compound acts as a bisphenol monomer, analogous to the widely used Bisphenol A (BPA). uwb.edu.pl Its incorporation is a key strategy in the development of BPA-free polycarbonates. mdpi.com The most common modern synthesis route is the non-phosgene melt transesterification process, which reacts the bisphenol with diphenyl carbonate (DPC). mdpi.comnih.gov This method is considered more environmentally benign than traditional processes involving the highly toxic phosgene. mdpi.com

The reaction proceeds through the transesterification of the phenolic hydroxyl groups with DPC, releasing phenol (B47542) as a byproduct. nih.gov The inclusion of this compound in the polymer backbone significantly influences the material's properties:

Thermal Properties: The asymmetric structure and the presence of the bulky propanoic acid side group disrupt chain packing and can alter the glass transition temperature (Tg) compared to standard BPA-based polycarbonate. Copolymers incorporating different bisphenols often exhibit a Tg that varies with the comonomer ratio. researchgate.net

Functionality and Polarity: The pendant carboxylic acid group introduces polarity and a site for post-polymerization modification. This functionality can enhance solubility in specific solvents, improve adhesion to substrates, and allow for the grafting of other molecules to create functional materials.

Structure-property investigations often compare new polycarbonates to the well-understood properties of BPA-PC. Key parameters include thermal stability, mechanical strength, and optical transparency.

Table 1: Comparative Thermal Properties of Polycarbonates from Different Bisphenol Monomers

This table presents representative data to illustrate the influence of monomer structure on polymer properties.

| Bisphenol Monomer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Key Structural Feature |

|---|---|---|---|

| 2,2-Bis(4-hydroxyphenyl)propane (BPA) | ~145-150 °C | >320 °C uwb.edu.pl | Symmetric, two methyl groups |

| 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane (TCI-BPA) | Slightly reduced vs. BPA-PC researchgate.net | High researchgate.net | Bulky, electron-withdrawing CCl₃ group |

| Isosorbide (ISB) | 150-175 °C nih.gov | ~330 °C | Rigid, bio-based, fused ring structure |

| This compound | Dependent on copolymer ratio | Dependent on copolymer ratio | Pendant carboxylic acid group |

In epoxy resin systems, this compound can function as a curing agent or a reactive modifier. The two phenolic hydroxyl groups and the carboxylic acid group are all capable of reacting with the epoxide rings of common epoxy resins like diglycidyl ether of bisphenol A (DGEBA). This trifunctional nature allows it to act as a cross-linker, forming a durable three-dimensional network.

The curing process involves the ring-opening of the epoxide by the nucleophilic attack of the hydroxyl and carboxyl groups. These reactions typically proceed at different rates and may be temperature-dependent, leading to complex curing behavior. The study of curing kinetics is essential for understanding the structure-property relationships of the final thermoset material. mdpi.com

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate curing kinetics. researchgate.netnih.gov Both non-isothermal (dynamic scan) and isothermal (constant temperature) methods are employed. The data obtained from DSC can be fitted to kinetic models, such as the autocatalytic Kamal model, to determine key parameters. nih.gov This model describes a reaction that is catalyzed by the products formed during the cure, a common feature in epoxy systems. mdpi.comnih.gov

The kinetic parameters derived from these models provide critical insights into the reaction mechanism and help optimize processing conditions.

Table 2: Typical Parameters Investigated in Epoxy Curing Kinetic Studies

This table outlines the key parameters derived from kinetic models like the autocatalytic model used to describe epoxy curing.

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate the curing reaction. nih.gov | Indicates the temperature sensitivity of the curing process. |

| Total Heat of Reaction | ΔHtotal | The total amount of heat released during the complete curing reaction. nih.gov | Used to calculate the degree of conversion (α) at any point. |

| Autocatalytic Reaction Order | m | The exponent related to the concentration of reactants in the autocatalytic term. nih.gov | Describes the influence of the newly formed hydroxyl groups on the reaction rate. |

| Nth-Order Reaction Order | n | The exponent related to the concentration of reactants in the non-catalytic term. nih.gov | Describes the initial reaction rate before significant product is formed. |

The synthesis of polyurethanes (PUs) involves the polyaddition reaction between a diol and a diisocyanate. this compound, with its two phenolic hydroxyl groups, can act as a chain extender or co-monomer in PU formulations. The reaction of its -OH groups with the isocyanate (-NCO) groups forms the characteristic urethane (B1682113) linkages (-NH-COO-) of the polymer backbone.

A particularly important application arises from the presence of the carboxylic acid group. While it can also react with isocyanates at higher temperatures, it is often preserved and neutralized with a tertiary amine to form a carboxylate salt. This introduces ionic centers into the polymer chain, creating a polyurethane ionomer. These ionomers can be dispersed in water, forming stable aqueous polyurethane dispersions (PUDs), which are valued as environmentally friendly coatings, adhesives, and films. A structurally similar monomer, 2,2-bis(hydroxymethyl)propionic acid, is widely used for this exact purpose in the synthesis of polyurethane anionomers. researchgate.net The incorporation of this monomer type is crucial for controlling the particle size and stability of the resulting dispersion.

Dendrimeric and Hyperbranched Polymer Synthesis Utilizing this compound Derivatives

Dendritic polymers, which include perfectly structured dendrimers and more irregular hyperbranched polymers, are characterized by their highly branched, three-dimensional architectures. scielo.org These structures lead to unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. scielo.orginstras.com

While this compound itself is an AB2 monomer suitable for creating branched structures, the most prominent monomer used for synthesizing polyester-based dendrimers is its aliphatic analogue, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) . sigmaaldrich.comdigitellinc.com This derivative is considered a cornerstone building block in dendritic chemistry. researchgate.net The synthesis of these complex macromolecules can be achieved through two primary strategies: convergent and divergent growth. nih.gov

The synthesis of dendrimers is a precise, step-wise process that allows for the creation of nearly monodisperse macromolecules. nih.gov

Divergent Approach: This method begins at a central multifunctional core molecule. nih.govorientjchem.org In each step, or "generation," a layer of AB2 monomers (like bis-MPA) is added to the reactive groups on the core's surface. The dormant functional groups of the newly added layer are then activated for the next generation of growth. nih.gov This process is repeated, with the dendrimer growing outwards from the core and the number of surface groups increasing exponentially with each generation. While effective, this approach can suffer from side reactions and purification challenges in higher generations due to the large number of reactions occurring on the molecule's periphery.

Convergent Approach: In contrast, the convergent method starts from what will become the periphery of the dendrimer. nih.govorientjchem.org Small, wedge-like branched molecules called "dendrons" are synthesized first. These dendrons are then coupled to a multifunctional core in the final step of the synthesis. nih.gov This approach significantly simplifies purification, as the reacting species are always small, and fewer simultaneous reactions are required in the final coupling step. instras.com This method offers better structural control and is often preferred for achieving high-purity, high-generation dendrimers. scielo.org

Hyperbranched polymers, on the other hand, are typically synthesized in a one-pot polycondensation of an AB2 monomer. instras.com This simpler process results in a polydisperse material with an imperfectly branched structure but retains many of the desirable properties of dendrimers at a lower cost. sigmaaldrich.com

Control over Degree of Branching and Molecular Architecture

The trifunctional nature of this compound, with its two hydroxyl (A-type) and one carboxyl (B-type) reactive sites, allows for the direct synthesis of branched polymer structures through polycondensation reactions. The degree of branching is a critical parameter that dictates the final properties of the polymer, and it can be controlled through various synthetic strategies.

In the polycondensation of AB2 monomers like this compound, the degree of branching (DB) is a measure of the proportion of fully branched units to the total number of monomer units. A high degree of branching leads to a more compact, globular structure, which in turn influences the polymer's solubility, viscosity, and thermal properties. The slow addition of the monomer to a multifunctional core molecule is one method to achieve a higher degree of branching. For instance, in the synthesis of hyperbranched polyesters from similar AB2 monomers, slow monomer addition to a trifunctional core has been shown to yield products with a degree of branching as high as 47%.

The choice of catalyst and reaction conditions also plays a crucial role. For example, in the synthesis of hyperbranched polyesters from fatty acid-based AB2 monomers, catalysts such as zinc acetate (B1210297) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been effective in achieving high molecular weights and varying degrees of branching, ranging from 0.07 to 0.45, depending on the specific conditions. rsc.org

Multi-functional Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers represent two classes of dendritic macromolecules with highly branched, three-dimensional architectures. While dendrimers are perfectly branched and monodisperse, hyperbranched polymers are typically produced in a one-step polymerization process, resulting in a more irregular structure and polydispersity. nih.gov The AB2 structure of this compound makes it an ideal candidate for the synthesis of such polymers.

Although the closely related 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) is more commonly used for the synthesis of commercial polyester dendrimers and hyperbranched polymers, the principles apply to its aromatic counterpart. rsc.orgnih.gov The synthesis of hyperbranched aromatic polyesters can be achieved through the melt condensation of AB2 monomers. These polymers are characterized by a large number of terminal functional groups, which can be tailored for specific applications. For example, hyperbranched aromatic polyesters with carboxylic acid terminal groups have been synthesized, offering sites for further functionalization or for imparting specific solubility characteristics. scispace.com

The multi-functional surface of these dendritic polymers can be modified to create materials with a wide range of properties. For instance, hydroxyl-terminated dendrimers can be reacted with various acid chlorides to tune their thermal and solubility behavior. kb.se This high degree of functionality makes them promising candidates for applications in coatings, additives, and as macromolecular building blocks for more complex systems.

Structure-Property Relationships in Polymers Derived from this compound

The incorporation of this compound into a polymer backbone has a profound impact on its structure and, consequently, its physical and chemical properties. The rigid, bulky bisphenol A-like core of the monomer introduces specific conformational constraints and intermolecular interactions that define the material's performance.

Influence of Monomer Incorporation on Polymer Microstructure

The introduction of this compound into a polymer chain generally leads to an amorphous microstructure. The non-linear, bulky nature of the monomer disrupts the regular packing of polymer chains, thereby inhibiting crystallization. This is a common feature in polymers derived from bisphenol A and its derivatives. researchgate.net The resulting amorphous nature enhances the solubility of these polymers in common organic solvents, which is advantageous for processing.

The thermal properties are also significantly affected. The rigidity of the aromatic rings and the gem-dimethyl group contribute to a high glass transition temperature (Tg). For example, aromatic polyesters based on bisphenol A exhibit high Tg values, which imparts good thermal stability to the material. researchgate.net The presence of pendant groups, such as the carboxylic acid group in unreacted monomers or at the chain ends, can further influence the polymer's microstructure and properties by introducing the potential for hydrogen bonding.

Below is an interactive data table summarizing the typical properties of aromatic polyesters derived from bisphenol A, which are expected to be similar to those derived from this compound.

| Property | Typical Value Range for Bisphenol A-based Polyesters | Influence of Monomer Structure |

| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Higher molecular weights are achievable with optimized reaction conditions. |

| Crystallinity | Amorphous | The bulky, non-linear structure of the bisphenol A moiety hinders crystallization. |

| Glass Transition Temp. (Tg) | 150 - 220 °C | The rigid aromatic rings lead to high Tg values, enhancing thermal stability. |

| Solubility | Soluble in chlorinated hydrocarbons, THF, DMF | The amorphous nature generally improves solubility in organic solvents. |

This data is representative of aromatic polyesters derived from bisphenol A and is intended to be illustrative for polymers containing this compound.

Theoretical Modeling of Polymer Chain Conformation and Interactions

Understanding the conformation and interactions of polymer chains at the molecular level is crucial for predicting and controlling the macroscopic properties of the material. Theoretical modeling and molecular simulations provide valuable insights in this regard. While specific modeling studies on polymers derived from this compound are not widely published, studies on the closely related bisphenol A polycarbonate (PC) offer a strong basis for understanding their conformational behavior.

Molecular dynamics (MD) simulations have also been employed to study the interactions of bisphenol A with other molecules and its migration from polycarbonate matrices. researchgate.netplos.org These studies highlight the importance of hydrogen bonding and hydrophobic interactions in the behavior of BPA-containing systems. Such simulations can predict the binding affinities and interaction mechanisms, which are fundamental to understanding the performance of these polymers in various applications. These computational approaches are invaluable for designing new polymers with tailored properties based on their molecular structure.

Bulk and Surface Modification Strategies for Polymeric Materials

The chemical structure of polymers derived from this compound offers multiple avenues for both bulk and surface modification. The presence of phenolic hydroxyl groups (if not all are reacted during polymerization) and carboxylic acid groups provides reactive sites for a variety of chemical transformations.

Bulk Modification: Bulk modification involves altering the properties of the entire polymer matrix. This can be achieved by copolymerization with other monomers to tune properties such as flexibility, thermal stability, and solubility. For instance, creating copolyesters by introducing more flexible aliphatic dicarboxylic acids can lower the glass transition temperature and increase the polymer's ductility. The carboxylic acid groups can also be used to create ionomers by neutralization with a base, which can dramatically alter the mechanical and thermal properties of the material.

Surface Modification: Surface modification techniques are employed to alter the surface properties of a polymer without affecting its bulk characteristics. This is particularly important for applications requiring specific surface interactions, such as in biomedical devices or advanced coatings. Common strategies include:

Plasma Treatment: Exposing the polymer surface to a plasma can introduce a variety of polar functional groups, thereby increasing its hydrophilicity and improving adhesion. cjps.org

Enzymatic Modification: Enzymes such as hydrolases can be used to selectively hydrolyze the ester bonds on the polymer surface, creating new functional groups under mild conditions. nih.govresearchgate.net

Grafting: Functional molecules or polymer chains can be covalently attached to the surface. The hydroxyl and carboxyl groups on the surface of polymers made from this compound can serve as anchor points for grafting. nih.gov

These modification strategies allow for the fine-tuning of the polymer's properties, expanding its potential applications in a wide range of advanced technologies.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2,2 Bis 4 Hydroxyphenyl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2-Bis(4-hydroxyphenyl)propanoic acid and its derivatives. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the complete mapping of the molecular structure.

One-dimensional (1D) NMR provides the foundational data for structural analysis. The ¹H NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the proton signals corresponding to the aromatic rings, the aliphatic chain of the propanoic acid moiety, the methyl group, and the phenolic hydroxyl groups can be identified and assigned.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (Data presented is illustrative of typical shifts and may vary based on solvent and experimental conditions)

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet | H of the carboxylic acid group |

| Phenolic (-OH) | ~9.2 | Singlet | H of the two hydroxyl groups |

| Aromatic (C₆H₄) | ~6.7 - 7.0 | Doublet | H atoms on the phenolic rings |

| Aliphatic (-CH₂-) | ~2.0 - 2.3 | Multiplet | H atoms of the propanoic acid chain |

| Methyl (-CH₃) | ~1.5 | Singlet | H atoms of the methyl group |

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments within the molecule. While specific data from literature is often found in supplementary materials, studies confirm the use of ¹³C NMR for the characterization of diphenolic acid and its derivatives. researchgate.net The spectrum would show distinct signals for the carboxyl carbon, the quaternary carbon bonded to the two phenyl rings, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the propanoic acid chain and methyl group.

For more complex structures, such as derivatives of diphenolic acid or in mixtures containing isomers like the o,p'-DPA, 2D NMR techniques are essential for unambiguous assignment. nih.govweebly.comomicsonline.orgemerypharma.com

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. omicsonline.org For a derivative of diphenolic acid, COSY would reveal correlations between adjacent protons in the aliphatic chain and within the aromatic rings, helping to trace out the spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton-carbon pairs. weebly.com It is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, each aromatic C-H signal in the ¹³C spectrum can be definitively linked to its corresponding proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). emerypharma.com It connects fragments identified by COSY and HSQC. For example, HMBC would show a correlation from the methyl protons to the quaternary carbon and nearby aromatic carbons, confirming the central connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₇H₁₈O₄), the expected monoisotopic mass is approximately 286.1205 g/mol . nih.gov HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This high level of confidence is critical in identifying the compound in complex mixtures or confirming the successful synthesis of a target derivative.

Tandem Mass Spectrometry (MS/MS) is a key technique for structural elucidation and for identifying metabolites in biological samples. nih.govnih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This creates a characteristic fragmentation pattern that acts as a structural fingerprint.

For this compound, analysis in negative ion mode typically shows a deprotonated molecule [M-H]⁻ at an m/z of approximately 285.1132. nih.gov The fragmentation of this precursor ion can yield several characteristic product ions. Common fragmentation pathways for phenolic acids include the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. nih.govlibretexts.org Cleavage within the propanoic acid chain is also expected.

Table 2: Observed ESI-QTOF MS/MS Fragmentation of this compound ([M-H]⁻ Precursor at m/z 285.1132)

| Product Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 213.0921 | Loss of C₄H₄O₂ (84 Da) | [M-H - (CH₂CH₂COOH)]⁻, Cleavage of the bond between the quaternary carbon and the propanoic acid chain. |

| 147.0815 | - | Interpretation requires further structural analysis, possibly involving ring cleavage or complex rearrangement. |

| 93.0346 | - | Corresponds to the phenoxide ion [C₆H₅O]⁻, indicating cleavage of the bond to the central carbon. |

This fragmentation data is vital for identifying metabolites. When studying the metabolism of diphenolic acid, researchers look for biotransformed products, such as glucuronidated or sulfated conjugates, which would have significantly higher molecular weights. MS/MS analysis of these potential metabolite ions would be expected to yield a fragment corresponding to the original diphenolic acid structure (e.g., at m/z 285), confirming their identity. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on how they vibrate upon interacting with radiation. These methods are complementary and are used to confirm the presence of key structural features in this compound. nih.gov

The IR spectrum is particularly useful for identifying polar functional groups. Key absorptions for diphenolic acid would include:

A broad O-H stretching band from the carboxylic acid group, typically around 3000 cm⁻¹.

A distinct O-H stretching band from the phenolic groups, around 3300-3400 cm⁻¹.

A strong C=O stretching band from the carboxylic acid, typically near 1700 cm⁻¹.

C-O stretching bands for the phenol (B47542) and carboxylic acid groups in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.

Aromatic C-H bending bands below 900 cm⁻¹, which can help confirm the para-substitution pattern on the phenyl rings.

Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the carbon skeleton. nih.govnih.gov For diphenolic acid, Raman spectroscopy would clearly show the aromatic ring vibrations and the C-C backbone structure. While specific spectral data is not always publicly available, studies confirm that FT-Raman analysis has been performed on this compound. nih.gov

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H Stretch | IR | 3400 - 3300 |

| Carboxylic Acid O-H Stretch | IR | 3300 - 2500 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 |

| Carboxylic Acid C=O Stretch | IR | ~1700 |

| Aromatic Ring C=C Stretch | IR, Raman | 1610, 1510 |

| Aromatic Ring Breathing | Raman | ~1000 |

X-ray Diffraction (XRD) for Crystallographic Analysis of Crystalline Forms

X-ray Diffraction (XRD) is the definitive technique for analyzing the solid-state structure of crystalline materials. rutgers.edu Since this compound is a crystalline solid, powder XRD (PXRD) can be used to obtain a unique "fingerprint" of its crystal lattice. researchgate.net This pattern is defined by the positions (in degrees 2θ) and intensities of the diffracted X-ray peaks. umass.edu

The PXRD pattern is used to:

Confirm the identity and purity of a synthesized crystalline batch against a known standard.

Identify different polymorphic forms (different crystal structures of the same molecule), which can have different physical properties.

Monitor for any process-induced changes to the crystal form during formulation or manufacturing. americanpharmaceuticalreview.com

While specific crystal structure data for diphenolic acid requires access to crystallographic databases, research on related bisphenols confirms the use of XRD for their characterization. researchgate.net The analysis involves comparing the experimental diffraction pattern to reference patterns or, for a new crystal form, indexing the peaks to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal).

Table 4: Illustrative Powder X-ray Diffraction Data Representation

| Position (˚2θ) | d-spacing (Å) | Relative Intensity (%) |

| (example value) | (example value) | (example value) |

| (example value) | (example value) | (example value) |

| (example value) | (example value) | (example value) |

Each crystalline form of diphenolic acid or its derivatives would produce a unique set of 2θ values and intensities, making XRD a powerful tool for solid-state characterization.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions and Stability

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase transitions of this compound (DPA) and its polymeric derivatives. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on decomposition temperatures and thermal stability. Differential Scanning Calorimetry (DSC) detects changes in heat flow to a sample compared to a reference, identifying thermal events like glass transitions, melting, and crystallization.

In the study of aromatic polyesters derived from DPA, TGA and DSC have been employed to evaluate their thermal performance. researchgate.net For instance, a polyester (B1180765) synthesized from DPA and isophthaloyl chloride, referred to as poly(DPA–IPC), was shown to have a lower glass transition temperature (Tg) of 159 °C compared to typical aromatic polyesters. researchgate.net TGA revealed that this polymer begins to decompose at approximately 210 °C, exhibiting a two-stage decomposition process. researchgate.net The initial, lower thermal stability is attributed to the presence of the pendent carboxyl groups in the DPA monomer units. researchgate.net

To enhance thermal stability, the carboxyl groups of DPA can be capped. Research has shown that polyesters prepared from the methyl and ethyl esters of DPA (methyl diphenolate and ethyl diphenolate) exhibit significantly improved thermal stability. researchgate.net These modified polymers, poly(MDP–IPC) and poly(EDP–IPC), show an onset decomposition temperature of about 300 °C, which is a substantial increase from the uncapped DPA polymer. researchgate.net This demonstrates that the free carboxyl group is the primary site of initial thermal degradation. Phenolic acids, in general, tend to show high thermal stability, with complete decomposition often observed at temperatures between 300-350 °C. researchgate.net

The data below, derived from studies on DPA-based aromatic polyesters, illustrates the findings from thermal analysis.

Interactive Table 1: Thermal Properties of DPA-Based Polyesters (Note: Click on column headers to sort the data)

| Polymer | Monomers | Glass Transition Temp. (Tg) | Onset Decomposition Temp. (TGA) | Key Finding |

|---|---|---|---|---|

| Poly(DPA–IPC) | Diphenolic Acid (DPA) + Isophthaloyl Chloride | 159 °C | ~210 °C | Lower thermal stability due to pendent carboxyl groups. researchgate.net |

| Poly(MDP–IPC) | Methyl Diphenolate + Isophthaloyl Chloride | Not Reported | ~300 °C | Improved thermal stability after capping carboxyl group. researchgate.net |

| Poly(EDP–IPC) | Ethyl Diphenolate + Isophthaloyl Chloride | Not Reported | ~300 °C | Improved thermal stability after capping carboxyl group. researchgate.net |

Chromatographic Methods for Purity, Separation, and Molecular Weight Distribution

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of a mixture. For DPA and its derivatives, particularly polymers, various chromatographic techniques are routinely used to assess purity and determine molecular weight characteristics.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of DPA, enabling both the determination of its purity and its quantification in various samples. The method is particularly suited for non-volatile compounds like phenolic acids. nih.govembrapa.br

In a typical setup for analyzing DPA, a reverse-phase (RP) HPLC method is employed. sielc.com This involves a non-polar stationary phase, commonly a C18 column, and a polar mobile phase. sielc.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, typically water with a small amount of acid like phosphoric acid, acetic acid, or formic acid to control the pH and ensure the analyte is in a non-ionized state. sielc.comjapsonline.com

Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, aiding in peak identification and purity assessment. nih.govembrapa.br The quantification of DPA is achieved by integrating the area of its chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. japsonline.com The method's performance is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. japsonline.comresearchgate.net

Interactive Table 2: Typical HPLC Parameters for Phenolic Acid Analysis (Note: Click on column headers to sort the data)

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile / Water with 1% Acetic Acid (Gradient Elution) | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. japsonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase and analysis time. nih.govresearchgate.net |

| Detector | Diode Array Detector (DAD) | Measures absorbance across a range of UV-Vis wavelengths for identification and quantification. embrapa.br |

| Column Temperature | 25 - 30 °C | Ensures reproducible retention times by maintaining a constant temperature. researchgate.netpensoft.net |

| Injection Volume | 20 µl | The volume of the sample introduced into the system. japsonline.com |

When DPA is used as a monomer to create polymers, such as polyesters or polycarbonates, determining the molecular weight and molecular weight distribution is crucial as these properties govern the material's physical and mechanical characteristics. paint.org Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for this purpose. wikipedia.orgnih.gov

SEC separates polymer molecules based on their hydrodynamic volume, or size in solution. paint.orgpaint.org The instrument consists of a column packed with porous gel beads. As the polymer solution passes through the column, larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. ufl.eduyoutube.com Smaller molecules penetrate the pores to a greater extent, increasing their path length and causing them to elute later. ufl.edu This process effectively sorts the polymer chains by size.

The output from the detector (commonly a differential refractive index, DRI, detector) is a chromatogram that represents the distribution of molecular sizes. paint.org By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), the chromatogram can be converted into a molecular weight distribution curve. wikipedia.org From this curve, key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which measures the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

GPC is compatible with many polymers derived from phenolic monomers, often using solvents like tetrahydrofuran (B95107) (THF) as the mobile phase. ufl.edu

Interactive Table 3: Molecular Weight Data from GPC/SEC Analysis (Note: This table provides an example of typical data obtained for a polymer sample.)

| Parameter | Symbol | Example Value | Description |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 35,000 g/mol | Statistical average molecular weight based on the number of polymer chains. wikipedia.org |

| Weight-Average Molecular Weight | Mw | 77,000 g/mol | Average molecular weight where heavier chains contribute more to the average. wikipedia.org |

| Polydispersity Index | PDI (or Đ) | 2.2 | A measure of the non-uniformity of chain lengths in a polymer (Mw/Mn). wikipedia.org |

Environmental Behavior and Degradation Pathways of 2,2 Bis 4 Hydroxyphenyl Propanoic Acid in Academic Research

Microbial Degradation Mechanisms and Metabolite Identification

The biodegradation of bisphenols and related phenylpropanoid compounds by microorganisms is a key process in their environmental removal. nih.govresearchgate.net While specific studies on 2,2-Bis(4-hydroxyphenyl)propanoic acid are limited, the degradation pathways can be inferred from research on structurally similar compounds like BPA and ibuprofen (B1674241). nih.govmdpi.com

Microbial degradation is a primary mechanism for eliminating hydrocarbon pollutants from the environment. researchgate.net Both bacteria and fungi have been shown to degrade aromatic compounds through various metabolic pathways. researchgate.netnih.gov For compounds like BPA, researchers have identified several bacterial strains, particularly from the genus Pseudomonas, capable of utilizing it as a carbon source. researchgate.net Fungal degradation often involves extracellular enzymes, such as laccase, which can initiate the breakdown of the phenolic structure. researchgate.net

The degradation process in fungi is typically aerobic, involving enzymes that oxidize hydrocarbons. researchgate.net In the case of BPA, fungal-mediated degradation has been shown to produce metabolites like p-isopropenyl phenol (B47542). researchgate.net Bacterial degradation of BPA can yield a different set of intermediates, including p-hydroxybenzoic acid and hydroquinone. researchgate.net Given the structural similarities, it is plausible that this compound undergoes analogous initial hydroxylation and ring cleavage steps when metabolized by capable bacterial and fungal consortia found in soil and water. researchgate.net For instance, the degradation of other phenylpropanoids like ibuprofen often begins with hydroxylation, followed by further oxidation. mdpi.com

The initial steps of microbial degradation of phenolic compounds are catalyzed by specific enzymes. For many aromatic pollutants, enzymes such as monooxygenases and dioxygenases are crucial for initiating the attack on the aromatic ring. researchgate.net In fungi, extracellular enzymes like laccases and peroxidases play a significant role. mdpi.comresearchgate.net These enzymes can generate phenoxy radicals from phenolic compounds, which is a key step leading to further degradation. mdpi.com

In bacteria, the degradation of similar compounds often involves a series of enzymatic reactions. For example, the degradation of ibuprofen by Sphingomonas and Patulibacter species involves the activity of acyl-CoA synthase. mdpi.com This enzyme is also suggested to be involved in the degradation pathway of ibuprofen metabolites like 2-(4-hydroxyphenyl) propionic acid. mdpi.com It is hypothesized that similar enzymatic processes, including initial oxidation and subsequent ring cleavage, are involved in the biotransformation of this compound.

Table 1: Potential Enzymes and Metabolites in the Biodegradation of Structurally Similar Phenolic Compounds

| Enzyme/Process | Substrate Example | Key Metabolites | Reference |

| Laccase/Peroxidase | Bisphenol A (BPA) | p-Isopropenyl phenol, Phenoxy radicals | mdpi.comresearchgate.net |

| Acyl-CoA synthase | Ibuprofen | Acyl-CoA esters | mdpi.com |

| Hydroxylation | Ibuprofen | 1-hydroxyibuprofen, 2-hydroxyibuprofen | mdpi.com |

| Bio-oxidation | Bisphenol A (BPA) | 2,2-bis(4-hydroxyphenyl)-1-propanol (B31107), p-Hydroxyacetophenone | nih.gov |

Photodegradation Processes and Kinetic Studies

Photodegradation, or photolysis, is another significant pathway for the transformation of organic pollutants in the environment. This process can occur through direct absorption of light or via indirect mechanisms involving photosensitizers. rsc.org

Studies on 4,4-Bis(4-hydroxyphenyl)valeric acid (DPA) reveal that its primary photochemical process in aqueous solutions is photoionization. nsc.ru This process, initiated by UV light absorption, results in the formation of a phenoxyl radical and a hydrated electron pair. nsc.ru The efficiency of this process can be significantly influenced by the surrounding chemical environment. For example, complexation of DPA with β-cyclodextrin has been shown to increase the photoionization and photodegradation quantum yields. nsc.ru This enhancement is attributed to an increase in the excited state lifetime of DPA within the cyclodextrin (B1172386) cavity. nsc.ru

In the presence of oxygen, the initial products of photoionization undergo further reactions. The phenoxyl radical formed during the photolysis of DPA can decay through self-reactions and by reacting with superoxide (B77818) anion-radicals (O₂•⁻). nsc.ru This leads to the formation of long-lived transient products, which subsequently decay over a millisecond timescale to yield the final photochemical products. nsc.ru The main identified photoproduct of DPA in the presence of oxygen is hydroxylated DPA. nsc.ru Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are known to be powerful agents in the degradation of organic pollutants and are generated during photocatalytic processes. nih.govresearchgate.net These species can lead to the complete mineralization of organic compounds to carbon dioxide and water. scielo.org.mx

Table 2: Photodegradation Parameters for 4,4-Bis(4-hydroxyphenyl)valeric acid (DPA)

| Parameter | Value/Observation | Conditions | Reference |

| Primary Process | Photoionization | Aqueous solution | nsc.ru |

| Initial Products | Phenoxyl radical, Hydrated electron | Nanosecond laser flash photolysis | nsc.ru |

| Final Product | Hydroxylated DPA | In the presence of oxygen | nsc.ru |

| Effect of β-CD | Increased photoionization & degradation quantum yields | Complexation with DPA | nsc.ru |

| Fluorescence Quantum Yield | 0.01 (DPA) to 0.14 (DPA-β-CD) | Aqueous solution | nsc.ru |

| Fluorescence Lifetime | 0.17 ns (DPA) to 2.9 ns (DPA-β-CD) | Aqueous solution | nsc.ru |

Chemical Degradation in Aquatic and Terrestrial Matrices

Beyond microbial and photochemical pathways, chemical degradation can also contribute to the transformation of this compound in the environment. In aquatic systems, factors such as pH and the presence of other chemical species can influence degradation rates. For instance, alkaline hydrolysis can accelerate the degradation of certain chemical structures. mdpi.com In studies of the related compound BPA, the presence of ions like nitrate (B79036) and ferric iron has been shown to enhance photodegradation in simulated lake water. nih.gov The complexation of bisphenols with cyclodextrins can significantly enhance their photodegradation rate in aqueous solutions under UV irradiation. researchgate.net This suggests that interactions with other molecules in both water and soil can play a critical role in the chemical fate of DPA.

Oxidative Degradation Processes (e.g., Fenton-like reactions, Advanced Oxidation Processes)

The oxidative degradation of this compound is a critical area of academic inquiry, although specific research on this compound is limited. Much of the understanding is extrapolated from studies on the structurally similar and widely studied compound, Bisphenol A (BPA). Advanced Oxidation Processes (AOPs) are recognized as highly efficient methods for the degradation of persistent organic pollutants, including compounds like BPA. nih.govnih.gov These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.

Heterogeneous Fenton-like catalysts, where the iron or another transition metal is immobilized on a solid support, have also been developed to overcome the limitations of homogeneous systems, such as the need for pH adjustment and the production of iron sludge. nih.govucviden.dk For example, copper oxide nanoparticles dispersed on a silica (B1680970) support (Cu/TUD-1) have demonstrated high efficiency in the oxidative degradation of BPA, achieving over 90% removal under specific conditions. nih.gov The degradation mechanism in these systems is believed to involve the generation of hydroxyl radicals through a Fenton-like pathway. nih.gov

The degradation of BPA through these oxidative processes typically involves the destruction of the molecular structure, starting with the cleavage of the bond between the benzene (B151609) rings and the isopropyl group. researchgate.net This leads to the formation of various intermediate products, such as p-diphenol, phenol, and isopropyl phenol, which are then further oxidized, ultimately leading to mineralization into carbon dioxide and water. researchgate.net Given the structural similarity, it is plausible that this compound would undergo a similar degradation pathway when subjected to AOPs.

The table below summarizes findings from studies on the degradation of BPA using Fenton and Fenton-like processes, which can serve as a proxy for understanding the potential degradation of this compound.

| Oxidative Process | Catalyst | Key Findings | Reference |

| Fenton Process | Homogeneous Fe²⁺/H₂O₂ | Optimal degradation of BPA at pH 3.5. Degradation proceeds through the destruction of the isopropyl bridge and subsequent ring-opening. | researchgate.net |

| Heterogeneous Fenton-like | Fe₃O₄/MWCNT | Achieved 97% removal of BPA in 6 hours at pH 3. | ucviden.dk |

| Heterogeneous Fenton-like | Mesoporous Cu/TUD-1 | 90.4% removal of 100 ppm BPA within 180 minutes. | nih.gov |

| Photo-Fenton-like | UV/Fe²⁺/S₂O₈²⁻ | Complete degradation of BPA and high mineralization (70-97%). | researchgate.net |

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is a key factor in determining its persistence and transformation in aqueous environments. Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate and extent of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts.

One study on the bio-oxidation of Bisphenol A in environmental waters identified 2,2-bis(4-hydroxyphenyl)-1-propanol as a persistent metabolite, indicating that the core bisphenol structure can persist in the environment. nih.gov While this is a different compound, it suggests that the 2,2-bis(4-hydroxyphenyl) moiety may not be readily susceptible to abiotic degradation, including hydrolysis, under typical environmental conditions.

Without direct experimental data, it is difficult to definitively state the hydrolytic pathways and degradation rates for this compound. Further research is needed to elucidate the specific hydrolytic behavior of this compound.

Sorption, Transport, and Fate Modeling in Environmental Systems

The environmental fate of this compound is significantly influenced by its sorption to soil and sediment, which in turn governs its transport and bioavailability. Sorption processes, including absorption and adsorption, determine the partitioning of the chemical between the solid and aqueous phases in the environment.

Direct experimental data on the sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc) for this compound are not widely reported in the scientific literature. However, as an ionizable organic compound containing both phenolic hydroxyl groups and a carboxylic acid group, its sorption behavior is expected to be complex and dependent on environmental conditions, particularly pH and the organic carbon content of the soil or sediment.

For ionizable pharmaceuticals, which share characteristics with this compound, sorption is known to be highly variable and influenced by the physicochemical properties of both the chemical and the sorbent. nih.gov The degree of ionization of the molecule, which is a function of the solution pH and the pKa of the functional groups, will play a crucial role. At a pH below its pKa, the carboxylic acid group will be protonated, making the molecule less water-soluble and more likely to sorb to organic matter. Conversely, at a pH above its pKa, the carboxylate anion will be the dominant species, increasing its water solubility and potentially its mobility.

There are currently no specific environmental fate and transport models dedicated to this compound. Developing such models would require empirical data on its key physicochemical properties and degradation rates, which are largely unavailable. The persistence of related bisphenol compounds in sediments, with half-lives ranging from 135 to 1621 days for BPA, suggests that compounds with a similar core structure could have a long residence time in the environment, making their sorption and transport characteristics particularly important for understanding their long-term fate. nih.gov

The following table presents a summary of factors known to influence the sorption of structurally related compounds, which are likely to be relevant for this compound.

| Factor | Influence on Sorption | Relevance for this compound |

| Soil/Sediment Organic Carbon Content | Higher organic carbon generally leads to increased sorption of hydrophobic organic compounds. | As a compound with a significant nonpolar bisphenol structure, sorption to organic matter is expected to be a key process. |

| pH | Affects the ionization state of the molecule, influencing its solubility and interaction with charged surfaces. | The carboxylic acid and phenolic hydroxyl groups are ionizable, making pH a critical factor in determining its sorption behavior. |

| Clay Content and Mineralogy | Clay minerals can contribute to sorption through surface adsorption and ion exchange mechanisms. | The ionized forms of the molecule could interact with charged sites on clay minerals. |

| Ionic Strength | Can influence the electrical double layer at the sorbent surface and the activity of the dissolved chemical. | Changes in ionic strength in environmental waters could affect sorption equilibria. |

Emerging Research Applications and Future Directions for 2,2 Bis 4 Hydroxyphenyl Propanoic Acid in Advanced Materials

Development of Novel Functional Polymers

The presence of both phenol (B47542) and carboxylic acid functionalities in 2,2-Bis(4-hydroxyphenyl)propanoic acid allows for its incorporation into a variety of polymer backbones, particularly polyesters and polyarylates. rsc.orgresearchgate.netlibretexts.org The synthesis of these polymers can be achieved through various polycondensation techniques. The resulting materials are of significant interest due to their potential for enhanced thermal stability, mechanical properties, and solubility, which can be fine-tuned by controlling the polymer's microstructure. rsc.orgresearchgate.net

While direct research on the use of this compound in optoelectronic applications is limited, the broader class of polyarylates derived from BPA and its derivatives has shown promise in this area. researchgate.net These polymers can be designed to have high transparency and a high refractive index. For instance, co-polyarylates synthesized from BPA and other bisphenols have yielded transparent films with transmittances exceeding 85% at 450 nm. researchgate.net The introduction of the carboxylic acid group in this compound could be leveraged to further modify the optical properties of the resulting polymers, for example, by enabling the attachment of chromophores or by influencing the polymer's packing and morphology. The inherent rigidity of the bisphenol unit contributes to high glass transition temperatures (Tg), a desirable trait for materials used in optical devices.

The field of energy storage and conversion is increasingly reliant on advanced polymeric materials for applications in batteries, supercapacitors, and fuel cells. researchgate.netnih.gov Conductive polymers and polymer electrolytes are key components in these devices. While specific studies on this compound for energy applications are not yet prevalent, its structure offers intriguing possibilities. The carboxylic acid group could be utilized to facilitate ion transport in polymer electrolytes, a critical function in lithium-ion batteries. Furthermore, the aromatic rings of the bisphenol structure could be functionalized to create redox-active polymers for use in organic batteries. The development of polymer-based energy storage systems often involves creating composite materials where the polymer matrix plays a crucial role in the device's performance and stability. researchgate.netnih.gov

Integration into Advanced Composite Materials and Nanocomposites

Polymer composites and nanocomposites are materials where a polymer matrix is reinforced with one or more filler materials to enhance its properties. The choice of polymer matrix and its interaction with the filler are critical to the final performance of the composite. Epoxy resins based on BPA derivatives are widely used as matrix materials in composites due to their excellent adhesion, mechanical strength, and chemical resistance. nih.govmdpi.com

The carboxylic acid group of this compound offers a unique advantage in this context. This functional group can form strong interactions, such as hydrogen bonds or even covalent bonds, with the surface of various fillers, including silica (B1680970), metal oxides, and nanoclays. mdpi.com This enhanced interfacial adhesion can lead to more effective stress transfer from the matrix to the filler, resulting in composites with superior mechanical properties, such as increased strength and stiffness. Moreover, the introduction of functional fillers, such as hydroxyapatite (B223615) or nanosilver, into a polymer matrix derived from this monomer could lead to the development of advanced functional composites for biomedical or antimicrobial applications. mdpi.com

| Potential Filler | Potential Interaction with this compound Matrix | Potential Enhancement in Composite |

|---|---|---|

| Silica (SiO2) | Hydrogen bonding with carboxylic acid and phenolic hydroxyls | Improved mechanical strength and thermal stability |

| Titanium Dioxide (TiO2) | Coordination with carboxylic acid | Enhanced UV resistance and photocatalytic activity |

| Carbon Nanotubes (CNTs) | π-π stacking with aromatic rings and functionalization of CNTs for covalent bonding | Increased electrical conductivity and mechanical reinforcement |

| Hydroxyapatite | Ionic interaction and hydrogen bonding with the carboxylic acid group | Improved biocompatibility and potential for bone-contact applications mdpi.com |

Research on Supramolecular Assemblies and Self-Assembling Systems